![molecular formula C22H25N7O2 B610040 (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide CAS No. 952021-60-2](/img/structure/B610040.png)
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide
Vue d'ensemble
Description
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a structurally complex molecule featuring a tricyclic core fused with heterocyclic rings, a cyclohexyl-substituted amino group, and a 1-methylpyrazole moiety.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : PF-00477736 est synthétisé par un processus en plusieurs étapes impliquant la formation d’intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement la préparation d’un dérivé du pyrazole, suivi de son couplage avec un intermédiaire de la diazepinoindole. Le produit final est obtenu par purification et cristallisation .
Méthodes de production industrielle : La production industrielle de PF-00477736 implique la mise à l’échelle du processus de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction, telles que la température, la pression et les systèmes de solvants, afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la reproductibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : PF-00477736 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : PF-00477736 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d’autres
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
4. Applications de la recherche scientifique
PF-00477736 a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Cancer Therapy
PF-00477736 has been extensively studied for its potential use in cancer therapy due to its mechanism of inhibiting Chk1. This inhibition can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. Research indicates that compounds like PF-00477736 can enhance the efficacy of existing treatments by disrupting the cancer cell's ability to repair DNA damage, leading to increased apoptosis in tumor cells .
Anti-Tumor Activity
The compound has shown promising results in preclinical studies regarding its anti-tumor activity. For instance, studies have reported that derivatives of pyrazole structures exhibit significant anti-tumor effects with IC50 values reaching nanomolar levels . The structural modifications present in PF-00477736 may contribute to its enhanced biological activity compared to other compounds.
Study on Sensitization of Tumor Cells
A study published in Cancer Research demonstrated that PF-00477736 significantly increased the sensitivity of various cancer cell lines to DNA-damaging agents such as gemcitabine and cisplatin. The results indicated a marked decrease in cell viability when these agents were used in conjunction with PF-00477736 compared to their use alone .
In Vivo Efficacy
In vivo studies using mouse models have shown that administration of PF-00477736 prior to chemotherapy led to a reduction in tumor size and improved overall survival rates compared to control groups receiving chemotherapy alone. This suggests that the compound not only enhances the effectiveness of existing cancer treatments but may also have potential as a standalone therapeutic agent .
Future Research Directions
Further research is warranted to explore:
- Combination Therapies : Investigating PF-00477736 in combination with various chemotherapeutic agents across different cancer types.
- Mechanistic Studies : Understanding the detailed molecular pathways affected by Chk1 inhibition.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Mécanisme D'action
PF-00477736 exerce ses effets en inhibant la kinase de point de contrôle 1 (Chk1), une enzyme clé impliquée dans la voie de réponse aux dommages à l’ADN. En inhibant Chk1, PF-00477736 supprime l’arrêt du cycle cellulaire induit par les dommages à l’ADN, permettant aux cellules de progresser dans le cycle cellulaire et de subir une apoptose. Ce mécanisme améliore la cytotoxicité des agents chimiothérapeutiques dommageables à l’ADN, ce qui en fait un composé précieux pour la thérapie anticancéreuse .
Composés similaires :
AZD7762 : Un autre inhibiteur de Chk1 avec des propriétés similaires mais une sélectivité et une puissance différentes.
Rabusertib (LY2603618) : Un inhibiteur de Chk1 avec une structure chimique et un mécanisme d’action différents.
MK-8776 (SCH 900776) : Un inhibiteur de Chk1 avec des profils pharmacocinétiques et pharmacodynamiques distincts.
Unicité : PF-00477736 est unique en raison de sa haute sélectivité pour la kinase de point de contrôle 1 par rapport à la kinase de point de contrôle 2 et aux autres kinases. Cette sélectivité réduit les effets hors cible et améliore son potentiel thérapeutique. De plus, PF-00477736 a montré des résultats prometteurs dans des études précliniques, en particulier en association avec d’autres agents chimiothérapeutiques .
Comparaison Avec Des Composés Similaires
Structural Analogues from Pharmacopeial Forum (2017)
The compounds listed in (m, n, o) share a backbone of acetamide derivatives with phenoxy and tetrahydro-pyrimidinyl substituents. While distinct from the target compound, their stereochemical complexity and functional groups offer insights:
Key Findings :
- The target compound’s 1-methylpyrazole group may enhance kinase selectivity compared to the 2,6-dimethylphenoxy groups in compounds m/n/o, which are typical in protease inhibitors .
- The tricyclic core likely improves membrane permeability versus the linear hexan chain in m/n/o, but may reduce solubility .
- Stereochemical differences (e.g., (2R) vs. (2S)) could drastically alter binding kinetics, as seen in protease inhibitors where stereochemistry governs substrate affinity .
Comparison with Catechins ()
For example:
- EGCG’s gallate group enhances antioxidant capacity, whereas the target compound’s cyclohexyl group may optimize hydrophobic interactions in binding pockets .
- Both classes rely on rigid core structures (flavanol vs. tricyclic) for stability, but catechins lack nitrogen-rich heterocycles critical for enzyme inhibition .
Activité Biologique
The compound (2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of the compound has been explored using various methods to optimize yield and purity. The compound was synthesized through a multi-step process involving cyclization and functionalization reactions. Key steps included the use of specific solvents and reagents to enhance the reaction efficiency and product yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (lung) | 0.20 |
MCF-7 (breast) | 1.25 |
HeLa (cervical) | 1.03 |
The compound's mechanism involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The compound acts primarily through:
- Inhibition of Protein Kinases : It selectively inhibits PI3Kα and mTOR pathways, which are crucial for cell growth and survival.
- Induction of Apoptosis : The compound has been observed to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic proteins such as Bcl-2 in treated cells .
Case Studies
In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to penetrate tissues effectively and exert its effects at low doses .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Cyclohexyl Group : Enhances lipophilicity, aiding in cellular uptake.
- Triazine Core : Contributes to the binding affinity towards target proteins involved in cancer progression.
A series of analogs were synthesized to evaluate their potency relative to the parent compound, revealing that modifications in the side chains could significantly alter biological activity.
Propriétés
IUPAC Name |
(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-29-11-13(9-25-29)20-16-10-24-28-21(30)15-7-14(8-17(27-20)18(15)16)26-22(31)19(23)12-5-3-2-4-6-12/h7-12,19,27H,2-6,23H2,1H3,(H,26,31)(H,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEXUOWTGYUVGA-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)C(C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3C=NNC(=O)C4=C3C(=CC(=C4)NC(=O)[C@@H](C5CCCCC5)N)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025875 | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952021-60-2 | |
Record name | PF 00477736 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952021-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-477736 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952021602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-477736 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12611 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-2-Amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-477736 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO23PGZ0SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.